molecular formula C26H18F3N3O6 B1667190 5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro- CAS No. 406913-72-2

5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-

Cat. No. B1667190
CAS RN: 406913-72-2
M. Wt: 525.4 g/mol
InChI Key: MUXIBMYSVWHKJF-KLQAUAMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-250749 is a fluoroglycosylated fluoroindolocarbazole with antitumor activity.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis of NB-506

    This compound, a derivative of 5H-Indolo[2,3-a]pyrrolo[3,4-C]carbazole, has been synthesized as an anticancer agent, showing potent inhibition of topoisomerase 1. The synthesis involved starting from dibromomaleimide and indole compound, with a focus on glycosylation of indolocarbazole (Ohkubo et al., 1997).

  • Anticancer Effects

    Analogs of NB-506 exhibited significant anticancer activity, particularly in human stomach cancer cells. A specific derivative demonstrated notably potent anticancer activity, indicating the potential of these compounds in cancer treatment (Ohkubo et al., 1999).

  • Topoisomerase I Inhibition

    NB-506 enhances DNA cleavage catalyzed by topoisomerase I, indicating its mechanism of action as a topoisomerase I poison. It also exhibits selectivity towards tumor cell lines accumulating NB-506 (Yoshinari et al., 1995).

Structural and Interaction Studies

  • Structure-Activity Relationship

    The glucuronidation of this compound and its related indolocarbazole compounds was studied, revealing dependence on molecular size and interaction with UDP-glucuronosyltransferase (Takenaga et al., 2002).

  • Interaction with Membranes

    Studies on rebeccamycin derivatives, which are related to this compound, showed interactions with purified membranes, suggesting a role in cellular uptake and DNA intercalation for these types of molecules (Goossens et al., 2000).

Pharmacokinetics and Metabolism

  • In vivo Metabolism: The pharmacokinetics and metabolism of NB-506 in rats and dogs were investigated, highlighting species differences in metabolism and the potential impact on pharmacokinetics (Takenaga et al., 1999).

DNA Binding and Quadruplex Ligand Properties

  • DNA Binding and Topoisomerase I Activities

    Indolocarbazole diglycosides related to this compound have been shown to intercalate with DNA and affect topoisomerase I-mediated DNA relaxation and cleavage, indicating a mechanism of cytotoxicity and DNA interaction (Facompré et al., 2002).

  • c-Myc Guanine Quadruplex Ligand

    A derivative of indolocarbazole exhibited high affinity towards the G-quadruplex derived from the c-Myc oncogene promoter, suggesting a role in the regulation of c-Myc expression and potential therapeutic application (Kaluzhny et al., 2011).

properties

CAS RN

406913-72-2

Product Name

5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-

Molecular Formula

C26H18F3N3O6

Molecular Weight

525.4 g/mol

IUPAC Name

7,19-difluoro-3-[(2R,3R,4R,5S,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

InChI

InChI=1S/C26H18F3N3O6/c27-8-1-3-12-10(5-8)15-17-18(25(37)31-24(17)36)16-11-6-9(28)2-4-13(11)32(21(16)20(15)30-12)26-23(35)22(34)19(29)14(7-33)38-26/h1-6,14,19,22-23,26,30,33-35H,7H2,(H,31,36,37)/t14-,19-,22+,23-,26-/m1/s1

InChI Key

MUXIBMYSVWHKJF-KLQAUAMZSA-N

Isomeric SMILES

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)F)O)O)C(=O)NC4=O

SMILES

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)F)O)O)C(=O)NC4=O

Canonical SMILES

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)F)O)O)C(=O)NC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS 250749
BMS-250749
BMS250749

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-
Reactant of Route 2
5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-
Reactant of Route 3
5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-
Reactant of Route 4
5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-
Reactant of Route 5
Reactant of Route 5
5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-
Reactant of Route 6
5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-

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